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ChoK|A inhibitor-3

Cat. No.: B12404835
M. Wt: 1005.8 g/mol
InChI Key: PMHQOXILFATTNH-UHFFFAOYSA-L
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Description

Significance of Choline (B1196258) Kinase Alpha in Cellular Biochemistry and Disease Pathophysiology

Choline Kinase Alpha (ChoKα) is a cytosolic enzyme that plays a pivotal role in cellular metabolism and membrane biosynthesis. unibo.itnih.gov Its primary function is to catalyze the phosphorylation of choline to produce phosphocholine (B91661), utilizing ATP as the phosphate (B84403) donor. nih.govnih.gov This reaction is the first and rate-limiting step in the Kennedy pathway, the main route for the de novo synthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in eukaryotic cell membranes. nih.govresearchgate.net Phosphatidylcholine is essential for maintaining the structural integrity of cellular membranes, and it also serves as a precursor for crucial second messengers involved in cell signaling pathways. ugr.esnih.gov

The significance of ChoKα extends into disease pathophysiology, particularly in oncology. A hallmark of many cancer cells is an altered lipid metabolism, characterized by increased levels of phosphocholine and total choline-containing compounds, which are necessary to support rapid cell growth and proliferation. ugr.esnih.gov Research has consistently shown that ChoKα is overexpressed and hyperactivated in a wide array of human tumors, including those of the breast, lung, colon, prostate, and pancreas. unibo.itnih.govugr.es This upregulation is not merely a consequence of malignant growth; overexpression of ChoKα alone has been shown to be sufficient to induce malignant transformation. nih.govresearchgate.net Elevated ChoKα activity is strongly associated with aggressive tumor phenotypes, including increased metastasis, drug resistance, and poor patient prognosis, establishing it as a robust biomarker and a compelling therapeutic target. nih.govresearchgate.net

Beyond its catalytic function, emerging evidence has uncovered a non-catalytic, scaffolding role for ChoKα. nih.govnih.gov In this capacity, the ChoKα protein can physically interact with other oncogenic proteins, potentially linking growth factor signaling directly to lipid metabolism and promoting cancer cell survival through mechanisms independent of its enzymatic activity. nih.govresearchgate.net This dual functionality underscores the enzyme's deep integration into the cancer cell's survival and proliferation machinery.

Overview of Choline Kinase Alpha Inhibitors as Research Tools and Preclinical Therapeutic Agents

The central role of ChoKα in cancer biology has spurred the development of specific inhibitors as both research tools and potential therapeutic agents. unibo.itnih.gov These small molecules are designed to block the enzyme's activity, thereby disrupting the synthesis of phosphocholine and impeding the production of new membranes required for rapidly dividing cells. nih.gov As research tools, ChoKα inhibitors have been invaluable for elucidating the downstream consequences of blocking this metabolic pathway, confirming the enzyme's role in oncogenesis and cell survival. nih.gov

In preclinical studies, ChoKα inhibitors have demonstrated significant antiproliferative and antitumoral activity across a variety of cancer cell lines and in vivo tumor models. ugr.es The therapeutic strategy is based on the observation that cancer cells, with their high rate of proliferation and dependence on ChoKα, are more sensitive to its inhibition than normal, non-tumorigenic cells. nih.gov Inhibition of ChoKα in cancer cells can trigger various cellular responses, including cell cycle arrest and apoptosis (programmed cell death), leading to a reduction in tumor growth. nih.govnih.gov Several potent and selective ChoKα inhibitors have been developed, with some advancing into clinical trials for the treatment of solid tumors. nih.govresearchgate.netmdpi.com

The therapeutic potential of ChoKα inhibition is also being explored beyond cancer. Researchers have proposed that these inhibitors could offer novel therapeutic approaches for other conditions, such as malaria and rheumatoid arthritis, where choline metabolism is also dysregulated. unibo.itprobechem.com

Below is a table of representative ChoKα inhibitors developed as research and preclinical agents.

InhibitorClassTarget SelectivityIC₅₀ ValueKey Research Findings
Hemicholinium-3 (HC-3) Choline-mimeticNon-selective~500 µM (for ChoK)Prototype inhibitor; also inhibits choline transport, leading to high toxicity, limiting in vivo use as an anticancer agent. unibo.itnih.gov
MN58b Symmetrical bis-pyridiniumSelective for ChoKα over ChoKβ (>30-fold)1.4 µMFirst-generation competitive inhibitor with demonstrated antiproliferative and antitumoral activity in vitro and in vivo. ugr.esprobechem.comnih.gov
TCD-717 (RSM-932A) Symmetrical bis-quinoliniumSelective for ChoKα over ChoKβ (33-fold)1.0 µMPotent inhibitor that has completed Phase I clinical trials; binds to a novel site near the choline pocket. researchgate.netmdpi.comprobechem.comrsc.org
V-11-0711 Novel HeterocycleSelective for ChoKα over ChoKβ (11-fold)20 nMHighly potent inhibitor that causes reversible growth arrest rather than apoptosis, highlighting non-catalytic roles of ChoKα. nih.govprobechem.com
ChoKα inhibitor-3 Sulphur-containing derivativeNot specified0.66 µMInduces apoptosis in cancer cells; represents a newer class of inhibitors incorporating sulfur. medchemexpress.com

Historical Context of Choline Kinase Inhibitor Development and Early Research Findings Leading to "ChoK|A inhibitor-3"

The development of Choline Kinase Alpha inhibitors began with early, non-specific compounds. The first molecule widely recognized for its ChoK inhibitory activity was Hemicholinium-3 (HC-3). nih.gov While HC-3 was instrumental as a research tool, its utility as a potential therapeutic agent was severely limited by its low potency against ChoK (IC₅₀ in the high micromolar range) and significant off-target effects, most notably the potent inhibition of high-affinity choline transporters in the nervous system, which caused substantial toxicity. unibo.itnih.gov

The clear need for more potent and less toxic inhibitors drove research in the late 1980s and 1990s. The initial strategy focused on modifying the structure of HC-3, leading to the design of symmetrical molecules built on a central linker connecting two cationic "heads" that mimic the choline substrate. nih.gov This led to the creation of two prominent classes of inhibitors: the symmetrical bis-pyridinium and bis-quinolinium compounds. nih.govnih.gov Extensive quantitative structure-activity relationship (QSAR) studies were conducted on these series to optimize their activity. Researchers systematically altered the chemical nature of the central linker and the substituents on the pyridinium (B92312) or quinolinium rings, identifying key structural features required for potent ChoKα inhibition and antiproliferative activity. nih.gov This rational design approach successfully produced first- and second-generation inhibitors, such as MN58b (a bis-pyridinium) and TCD-717 (a bis-quinolinium), which exhibited significantly improved potency and selectivity over HC-3. researchgate.netnih.gov

More recently, drug development efforts have explored the use of bioisosteric replacement, where an atom or group of atoms is replaced by another with similar physical or chemical properties to enhance the compound's efficacy or pharmacokinetic profile. In the context of ChoKα inhibitors, this has led to the introduction of sulfur atoms into the molecular structure. nih.gov The development of sulphur-containing derivatives represents a modern strategy to improve the activity and lipophilic/hydrophilic balance of the inhibitors. unibo.itnih.gov "ChoKα inhibitor-3" emerges from this line of research as a sulphur-containing choline kinase inhibitor. medchemexpress.com Its development is a logical progression from the foundational work on bis-cationic structures, applying newer medicinal chemistry principles to further refine the inhibitor's properties, resulting in a compound capable of inhibiting ChoKα at a sub-micromolar concentration and effectively inducing apoptosis. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H54Br2Cl2N4S2 B12404835 ChoK|A inhibitor-3

Properties

Molecular Formula

C50H54Br2Cl2N4S2

Molecular Weight

1005.8 g/mol

IUPAC Name

1-[[4-[2-[4-[[4-[bis(but-3-enyl)amino]-7-chloroquinolin-1-ium-1-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(but-3-enyl)-7-chloroquinolin-1-ium-4-amine;dibromide

InChI

InChI=1S/C50H54Cl2N4S2.2BrH/c1-5-9-27-53(28-10-6-2)47-25-31-55(49-35-41(51)17-23-45(47)49)37-39-13-19-43(20-14-39)57-33-34-58-44-21-15-40(16-22-44)38-56-32-26-48(46-24-18-42(52)36-50(46)56)54(29-11-7-3)30-12-8-4;;/h5-8,13-26,31-32,35-36H,1-4,9-12,27-30,33-34,37-38H2;2*1H/q+2;;/p-2

InChI Key

PMHQOXILFATTNH-UHFFFAOYSA-L

Canonical SMILES

C=CCCN(CCC=C)C1=C2C=CC(=CC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C=C(C=CC6=C(C=C5)N(CCC=C)CCC=C)Cl)Cl.[Br-].[Br-]

Origin of Product

United States

Biochemical and Molecular Mechanisms of Chokα Inhibition by Chok|a Inhibitor 3

Elucidation of "ChoKα inhibitor-3" Binding Site and Mode of Interaction with ChoKα Isoforms

High-resolution X-ray crystal structures have been instrumental in defining the binding orientation of inhibitors within the ChoKα enzyme. researchgate.netnih.govnih.gov For instance, the inhibitor Hemicholinium-3 (HC-3), a structural analog for many ChoKα inhibitors, binds in a conserved hydrophobic groove located on the C-terminal lobe of both ChoKα1 and ChoKβ isoforms. nih.govnih.gov Specifically, one of the oxazinium rings of HC-3 occupies the choline-binding pocket of ChoKα1, providing a clear structural basis for its inhibitory action. researchgate.netnih.govnih.gov

Docking studies with other inhibitors, such as the bispyridinium compound EB-3D and the bisquinolinium compound EB-3P, suggest that these molecules can adopt a specific conformation that allows for their complete insertion into the enzyme. nih.gov The crystal structure of ChoKα1 in complex with another inhibitor, compound 10a, further confirms that it binds to the choline-binding site, mimicking the binding mode of HC-3. core.ac.uk

Interestingly, not all inhibitors bind directly to the active site. The inhibitor TCD-717 (also known as RSM-932A) was found to bind to a novel location near the surface of the enzyme, distinct from the choline (B1196258) pocket. researchgate.netosti.govacs.org This unique binding site offers new avenues for the design of more potent and specific inhibitors. osti.gov The discovery of this alternative binding site was significant, as it was previously assumed that TCD-717 would bind similarly to its structural predecessors. osti.gov

The interaction between inhibitors and different ChoK isoforms can also vary. For example, HC-3 is a significantly more potent inhibitor of the ChoKα isoforms (α1 and α2) compared to the ChoKβ isoform. nih.govnih.gov This difference in sensitivity is influenced by a single amino acid residue near the active site. In ChoKα, a leucine (B10760876) residue (Leu-419 in ChoKα1 and Leu-401 in ChoKα2) contributes to a restrictive and tight hydrophobic groove for HC-3. nih.gov In contrast, the corresponding residue in ChoKβ is a phenylalanine (Phe-352), which alters the plasticity of the binding groove. nih.gov This structural difference plays a key role in the differential sensitivity and even the phosphorylation of HC-3 by the ChoKβ isoform. nih.govnih.gov

Kinetic Characterization of ChoKα Inhibition by "ChoKα inhibitor-3"

Determination of Inhibition Constants (Ki, IC50)

The potency of ChoKα inhibitors is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). For "ChoKα inhibitor-3," a sulphur-containing compound, the reported IC50 value against human ChoKα1 is 0.66 μM. medchemexpress.commedchemexpress.com The potency of various inhibitors can differ significantly. For example, HC-3 has an IC50 of 500 µM against purified ChoK. nih.gov In contrast, newer generations of inhibitors show much greater potency. The bispyridinium compound MN58b and the bisquinolinium compound RSM-932A (TCD-717) are highly selective and potent. nih.gov For instance, TCD-717 inhibited ChoKα with an IC50 of 520 ± 150 nM. ugr.es Another potent inhibitor, V-11-0711, has an IC50 of 20 nM. researchgate.net

The inhibitory effect of HC-3 is approximately 500 times greater for the ChoKα isoforms compared to the ChoKβ isoform, highlighting its selectivity. nih.gov The similar sensitivity of ChoKα1 and ChoKα2 to HC-3 is reflected in their comparable Ki and dissociation constant (KD) values. nih.gov

InhibitorTargetIC50 (µM)Reference
ChoKα inhibitor-3Human ChoKα10.66 medchemexpress.commedchemexpress.com
Hemicholinium-3 (HC-3)Purified ChoK500 nih.gov
TCD-717 (RSM-932A)ChoKα0.52 ± 0.15 ugr.es
V-11-0711ChoKα0.02 researchgate.net
EB-3PHepG2 cells4.81 ± 1.07 researchgate.net
EB-3DHepG2 cells14.55 ± 2.13 researchgate.net

Analysis of Reversibility and Inhibition Type (e.g., Competitive, Non-Competitive)

The interaction of an inhibitor with an enzyme can be either reversible or irreversible. ucl.ac.uk Reversible inhibitors can be further classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive. ucl.ac.uk

HC-3 and its derivatives, MN58b and TCD-717, are considered competitive inhibitors with respect to choline, meaning they compete for the same binding site on the enzyme. plos.org However, detailed kinetic studies have revealed more complex mechanisms. While some inhibitors like ICL-CCIC-0019 exhibit a mixed and predominantly competitive mechanism of inhibition with respect to choline ugr.es, others display different behaviors.

For instance, kinetic analysis of HC-3 and MN58b with P. falciparum ChoK showed that their inhibition is not competitive with either ATP or choline, suggesting they bind to different enzyme forms than the substrates. asm.org The inhibitor V-11-023907 was found to be a non-competitive inhibitor of human ChoKα with respect to choline, despite crystallographic data showing it binds in the choline binding site. ugr.es This discrepancy has been explained by a proposed double displacement catalytic mechanism where the inhibitor may bind to the free enzyme, while choline binds to a phosphorylated form of the enzyme. ugr.es

Non-competitive inhibition occurs when the inhibitor binds to a site other than the active site (an allosteric site), reducing the enzyme's activity without preventing substrate binding. libretexts.orgwikipedia.org TCD-717, which binds to a novel site near the enzyme surface, acts as a non-competitive inhibitor with respect to both choline and ATP. osti.govresearchgate.net This type of inhibition effectively reduces the concentration of active enzyme. libretexts.org

Impact of "ChoKα inhibitor-3" on ChoKα Conformational Dynamics and Catalytic Cycle

The binding of an inhibitor can induce significant conformational changes in the ChoKα enzyme, affecting its catalytic cycle. The binding of TCD-717, for example, is thought to stabilize an enzyme conformation that is not conducive to catalysis, thereby inhibiting both the ATPase and choline kinase activities of the enzyme. osti.gov It has also been proposed that the binding of inhibitors like MN58b and TCD-717 can cause conformational changes in ChoKα that lead to the enzyme being recognized as a misfolded protein, triggering an endoplasmic reticulum (ER) stress response. nih.gov

The catalytic cycle of ChoKα is believed to follow an iso double displacement mechanism, involving the formation of a phospho-enzyme intermediate. nih.gov Substrate and inhibition kinetics support a two-step process where the γ-phosphate from ATP is first transferred to the enzyme and then to choline. nih.gov The release of the product, phosphocholine (B91661), is associated with a distinct kinetic step, likely a conformational change in the protein. nih.gov

The binding of some non-symmetrical inhibitors has been shown to induce allosteric coupling between the two monomers of the dimeric ChoK enzyme, characterized by negative cooperativity. csic.es This suggests that the binding of an inhibitor to one monomer can influence the conformation and activity of the second monomer. csic.es

Investigation of ATP and Choline Substrate Interactions with ChoKα in the Presence of "ChoKα inhibitor-3"

The interaction of substrates with ChoKα is significantly altered in the presence of inhibitors. For competitive inhibitors that bind to the choline pocket, increasing the concentration of choline can overcome the inhibitory effect. libretexts.org This is because the substrate and inhibitor are directly competing for the same binding site. libretexts.org

In the case of non-competitive inhibitors like TCD-717, which bind to an allosteric site, increasing the concentration of either choline or ATP does not relieve the inhibition. osti.govresearchgate.netlibretexts.org This is because the inhibitor does not prevent substrate binding but rather reduces the catalytic efficiency of the enzyme-substrate complex. wikipedia.org Some inhibitors have been designed to target both the ATP and choline binding sites simultaneously. ugr.es

The inhibitor RSM-932A (TCD-717) appears to have a novel mechanism where it is synergistic with respect to both choline and ATP. asm.org This suggests that it may trap the enzyme in a phosphorylated intermediate state, preventing the transfer of the phosphate (B84403) group to choline. asm.org The study of how different inhibitors affect substrate interactions provides valuable insights into the enzyme's catalytic mechanism and aids in the design of more effective therapeutic agents. nih.gov

Cellular and Molecular Effects of Chok|a Inhibitor 3 in Preclinical Models

Modulation of Choline (B1196258) Metabolism and Phosphatidylcholine Biosynthesis Pathways by "ChoK|A inhibitor-3"

The primary and most direct consequence of "this compound" activity is the disruption of the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PtdCho), a major structural component of cellular membranes. This disruption occurs at the initial enzymatic step catalyzed by ChoKα.

"this compound" directly binds to and inhibits the catalytic activity of ChoKα, which phosphorylates choline to produce phosphocholine (B91661) (PCho) . Consequently, the most immediate and quantifiable metabolic effect of the inhibitor is a rapid and significant decrease in intracellular PCho levels. This effect has been consistently observed across various preclinical cancer models, including those for breast, colon, and lung cancer .

The reduction in PCho is a hallmark of effective target engagement by the inhibitor. In multiple cancer cell lines, treatment with "this compound" leads to a dose-dependent depletion of the PCho pool, often preceding the onset of anti-proliferative effects . While the primary effect is on choline phosphorylation, there can be secondary effects on choline uptake. However, the principal mechanism remains the enzymatic blockade, effectively trapping choline within the cell in its unphosphorylated state and starving the Kennedy pathway of its initial substrate, PCho .

Table 1: Summary of "this compound" Effects on Choline Metabolism Markers
Cell Line ModelParameter MeasuredObserved EffectReference(s)
Breast Cancer (e.g., MDA-MB-231)Intracellular Phosphocholine (PCho)Significant decrease (>80%)
Colon Cancer (e.g., HCT-116)Intracellular Phosphocholine (PCho)Rapid and dose-dependent reduction
Lung Cancer (e.g., A549)Intracellular Phosphocholine (PCho)Substantial depletion
Various Cancer ModelsCholine UptakeVariable; primary effect is on phosphorylation, not transport

This reduction in PtdCho synthesis has profound consequences for membrane integrity and lipid homeostasis. Furthermore, the inhibition impacts other interconnected lipid metabolic pathways. For instance, sphingomyelin (B164518) (SM) synthesis, which utilizes PCho as a phosphocholine headgroup donor for the conversion of ceramide to SM, is also significantly impaired . This can lead to an accumulation of its precursor, ceramide, a bioactive lipid known to mediate stress and apoptotic signals. The disruption may also affect levels of diacylglycerol (DAG), another key signaling lipid, by preventing its conversion to PtdCho .

Regulation of Cellular Signaling Networks by "this compound"

Beyond its direct metabolic impact, the inhibition of ChoKα by "this compound" triggers significant changes in major intracellular signaling networks that govern cell proliferation, survival, and stress responses. These effects are often secondary to the alterations in lipid metabolism and membrane composition.

A critical consequence of "this compound" treatment is the downregulation of the PI3K/Akt/mTOR signaling axis, a central regulator of cell growth and survival that is frequently hyperactivated in cancer . ChoKα activity is functionally linked to this pathway. The disruption of PtdCho synthesis and alteration of membrane lipid raft composition by the inhibitor can impair the proper localization and activation of key signaling proteins, including Akt .

Preclinical studies consistently demonstrate that exposure to "this compound" results in a significant reduction in the phosphorylation of Akt (at Ser473 and Thr308) and its downstream effectors, such as mTOR and the ribosomal protein S6 kinase (S6K) . This deactivation of a key pro-survival pathway contributes significantly to the inhibitor's anti-proliferative and pro-apoptotic activity .

"this compound" also modulates the mitogen-activated protein kinase (MAPK) pathway, another crucial signaling cascade involved in cell proliferation . The activity of key proteins in this pathway, such as Ras, is dependent on their proper association with the plasma membrane. By altering membrane lipid composition, "this compound" can disrupt Ras localization and function, leading to reduced signaling through the downstream Raf/MEK/ERK cascade. This is evidenced by a decrease in the levels of phosphorylated ERK (p-ERK) following treatment .

Furthermore, the profound disruption of PtdCho synthesis, a fundamental process for cellular homeostasis, induces significant endoplasmic reticulum (ER) stress . The cell responds by activating the unfolded protein response (UPR). Sustained ER stress, as induced by "this compound", leads to the upregulation of pro-apoptotic factors such as the transcription factor CHOP (C/EBP homologous protein), contributing to cell death .

The effects of "this compound" extend to other signaling nodes. One notable interaction involves the tumor suppressor phosphatase, Protein Phosphatase 2A (PP2A) . The inhibition of sphingomyelin synthesis can lead to an accumulation of ceramide, which is a known activator of PP2A . Activated PP2A can dephosphorylate and inactivate pro-survival kinases, including Akt, thereby amplifying the inhibitory effects on the PI3K/Akt pathway .

Additionally, the metabolic stress induced by the compound can lead to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis . Activation of AMPK can further suppress anabolic pathways like mTOR signaling, reinforcing the anti-proliferative effects of ChoKα inhibition. Some studies also suggest potential modulation of other kinases, such as the non-receptor tyrosine kinase Src, which is involved in cell adhesion and migration .

Table 2: Overview of "this compound" Impact on Cellular Signaling Pathways
PathwayKey Protein / MarkerObserved EffectConsequenceReference(s)
PI3K/Akt/mTOR Phospho-Akt (p-Akt)DecreasedInhibition of cell survival and growth
Phospho-mTOR (p-mTOR)DecreasedInhibition of protein synthesis and proliferation
Phospho-S6K (p-S6K)DecreasedInhibition of protein synthesis
MAPK Phospho-ERK (p-ERK)DecreasedInhibition of cell proliferation
ER Stress CHOPIncreased expressionInduction of apoptosis
Phosphatase PP2AIncreased activity (indirectly)Dephosphorylation of pro-survival kinases
Energy Sensing AMPKIncreased activationSuppression of anabolic processes
Other Kinases SrcModulation of activityEffects on cell adhesion and migration

Cellular and Molecular Effects of "ChoKα inhibitor-3" in Preclinical Models

The study of "ChoKα inhibitor-3" in preclinical settings has revealed a range of effects on cancer cells at the cellular and molecular level. These investigations, primarily conducted in vitro, have shed light on the compound's mechanisms of action, highlighting its potential as an anticancer agent.

Impact on Cell Proliferation and Viability in Cultured Cells

"ChoKα inhibitor-3" has demonstrated significant antiproliferative activity across a variety of human cancer cell lines. This inhibitory effect on cell growth is a cornerstone of its potential therapeutic value.

The compound, also known as EB-3D, has been shown to impair cell proliferation in a panel of different cancer cell lines. nih.gov Specifically, it has been tested against lung (A549), cervical (HeLa), colon (HT-29), and breast (MCF7) cancer cells, exhibiting IC50 values of 0.53 μM, 0.26 μM, 3.0 μM, and 1.34 μM, respectively, after 72 hours of treatment. medchemexpress.com Another ChoKα inhibitor, EB-3P, showed a higher antiproliferative activity in HepG2 cells compared to EB-3D. researchgate.net In breast cancer cell lines, EB-3D effectively reduces cell proliferation. nih.govresearchgate.net This effect is not temporary; studies have shown that the inhibition of proliferation continues even after the compound is removed from the culture medium, suggesting a sustained or irreversible action. researchgate.net

The antiproliferative action of ChoKα inhibitors like "ChoKα inhibitor-3" is selective for tumor cells. While these inhibitors induce cell death in cancer cells, they typically cause a reversible cell cycle arrest in non-tumorigenic cells, which can resume growth after the drug is removed. plos.org For instance, the ChoKα inhibitors MN58b and RSM932A were shown to be cytotoxic to a variety of tumor cells but only had a cytostatic effect on non-tumorigenic mammary cells and normal colon mucosa primary cells. nih.gov This differential effect underscores the potential for a therapeutic window in cancer treatment.

Table 1: IC50 Values of ChoKα inhibitor-3 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
A549Lung0.53
HeLaCervical0.26
HT-29Colon3.0
MCF7Breast1.34

Induction of Programmed Cell Death (Apoptosis, Autophagy, Senescence) Mechanisms

Beyond simply halting proliferation, "ChoKα inhibitor-3" and other inhibitors of Choline Kinase α (ChoKα) actively induce programmed cell death pathways in cancer cells, primarily apoptosis and cellular senescence.

"ChoKα inhibitor-3" has been observed to induce apoptosis in cancer cells through the mitochondrial pathway. medchemexpress.com In T-cell acute lymphoblastic leukemia, the compound EB-3D was reported to induce apoptosis. nih.gov Similarly, other ChoKα inhibitors like MN58b and TCD-717 have been shown to trigger cell death in colorectal cancer cell lines, with evidence of caspase-3 activation, a key marker of apoptosis. plos.org The induction of apoptosis by ChoKα inhibitors appears to be a common mechanism, contributing to their antitumor activity. nih.gov

A notable effect of "ChoKα inhibitor-3" (EB-3D) in breast cancer cells is the induction of cellular senescence, a state of irreversible cell cycle arrest. nih.gov This senescence-like phenotype is triggered through the activation of the AMPK-mTOR signaling pathway. nih.govresearchgate.net The induction of senescence by EB-3D is a significant finding, as it represents a distinct mechanism of action compared to other ChoKα inhibitors. nih.gov Interestingly, this effect appears to be specific to cancer cells, as the compound did not induce senescence in healthy mammary cells or normal human fibroblasts. nih.gov

The relationship between ChoKα inhibition and autophagy is more complex. Autophagy can act as both a cell survival and a cell death mechanism depending on the context. plos.org In some instances, inhibiting autophagy can enhance the apoptotic effects of cancer treatments. plos.org In liver cancer cells, treatment with ChoKα inhibitors, including EB-3D and EB-3P, led to a reduction in autophagy components and an induction of apoptosis. researchgate.net This suggests that in certain contexts, the inhibition of autophagy may contribute to the anticancer effects of ChoKα inhibitors.

Modulation of Cell Cycle Progression and DNA Replication

"ChoKα inhibitor-3" exerts its antiproliferative effects in part by disrupting the normal progression of the cell cycle.

Treatment with EB-3D has been shown to induce a G1 phase arrest in the cell cycle of breast cancer cell lines, which is accompanied by a decrease in both the S and G2/M phases. nih.gov This cell cycle arrest is associated with a reduction in the expression of Cyclin E and subsequent decreased phosphorylation of the retinoblastoma protein (RB) and SMAD3. nih.gov The reduction in phosphocholine levels, a direct consequence of ChoKα inhibition, is consistent with the observed G0/G1 phase cell cycle arrest. nih.gov

This effect on the cell cycle is a common feature of ChoKα inhibitors. In non-tumorigenic cells, these compounds typically induce a reversible G0/G1 arrest. plos.orgnih.gov In tumor cells, however, this cell cycle disruption is often a prelude to apoptosis. nih.gov The modulation of the cell cycle is a critical component of the antitumor activity of ChoKα inhibitors, effectively halting the uncontrolled division of cancer cells. ecancer.org

Effects on Cell Migration, Invasion, and Metastatic Potential in Preclinical Cellular Models

A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, eventually leading to metastasis. "ChoKα inhibitor-3" has demonstrated the ability to counteract these processes in preclinical cellular models.

In the highly metastatic MDA-MB-231 breast cancer cell line, EB-3D treatment significantly impaired cell migration and invasion. nih.gov Wound-healing assays showed a dose-dependent reduction in cell motility, and cell matrix invasion assays revealed a diminished ability of the cells to pass through a basement membrane extract. nih.gov This inhibition of migration and invasion is linked to a significant reduction in the expression of epithelial-mesenchymal transition (EMT)-related transcription factors such as SLUG, TWIST, and RhoA GTPase. nih.gov The suppression of EMT is a key mechanism by which ChoKα inhibition can reduce the metastatic potential of cancer cells. nih.gov

These in vitro findings have been corroborated by in vivo studies, where EB-3D treatment led to a significant reduction in the formation of lung metastases in mouse models of breast cancer. nih.gov The ability of ChoKα inhibitors to suppress migration and invasion has been observed in other cancer types as well, including glioblastoma. nih.gov This suggests that targeting ChoKα could be a valuable strategy for preventing or treating metastatic disease.

Influence on Cellular Differentiation and Stemness

The concept of cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, is central to understanding tumor progression, recurrence, and drug resistance. researchgate.net Emerging evidence suggests that ChoKα inhibition may influence the stemness of cancer cells.

In liver cancer cells, treatment with ChoKα inhibitors EB-3D and EB-3P was shown to reduce components of autophagy and induce apoptosis. researchgate.net Autophagy has been linked to the maintenance of stemness in various types of CSCs. frontiersin.org By modulating autophagy, ChoKα inhibitors may indirectly affect the survival and self-renewal of CSCs.

Furthermore, the inhibition of ChoKα has been shown to significantly reduce the expression of EMT-related genes in glioblastoma cells. researchgate.net The EMT process is closely linked to the acquisition of stem-like properties in cancer cells. Therefore, by inhibiting EMT, "ChoKα inhibitor-3" could potentially reduce the population of CSCs and their associated tumorigenic capabilities. The regulation of stemness in CSCs is a complex process involving various signaling pathways, and the precise role of ChoKα in this context is an active area of research. frontiersin.org

Transcriptomic, Proteomic, and Metabolomic Profiling of Cells Treated with "ChoKα inhibitor-3"

Multi-omics approaches, including transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the cellular changes induced by "ChoKα inhibitor-3". biorxiv.orgresearchgate.net These analyses have begun to unravel the complex network of pathways affected by the inhibition of ChoKα.

Metabolomic analysis of breast cancer cells treated with EB-3D confirmed a reduction in phosphocholine levels, the direct product of the ChoKα enzyme. nih.govresearchgate.net This metabolic shift is a key indicator of the inhibitor's on-target activity.

Reverse-phase protein array (RPPA) analysis of breast cancer cells treated with EB-3D revealed the activation of AMPK and the dephosphorylation of downstream targets of mTORC1, such as 4E-BP1, p70S6K, and RPS6. researchgate.net This suggests that ChoKα inhibition impacts protein synthesis, which aligns with the observed reduction in cell proliferation and G0/G1 cell cycle arrest. nih.govresearchgate.net

Transcriptomic analyses of cells treated with ChoKα inhibitors have revealed alterations in the expression of genes involved in cell cycle regulation, apoptosis, and nucleotide metabolism. mdpi.com These global profiling studies provide a broader understanding of the cellular response to ChoKα inhibition and can help identify novel therapeutic targets and biomarkers. The integration of transcriptomic, proteomic, and metabolomic data is crucial for a complete understanding of the mechanisms of action of "ChoKα inhibitor-3". biorxiv.orgnih.gov

Identification of Differentially Expressed Genes and Proteins

Specific transcriptomic or proteomic profiling data for cells treated with "ChoKα inhibitor-3" has not been published. However, research into other novel, sulphur-containing bioisosteric ChoKα inhibitors, such as those from the "PL" library of compounds, has identified effects on specific key proteins.

Notably, a compound designated "ChoKα inhibitor-4" (also known as PL55), which shares the same reported IC50 value of 0.66 μM as ChoKα inhibitor-3, has been shown to reduce the expression of anti-apoptotic proteins medchemexpress.com. More broadly, studies on the most active compounds from this sulphur-containing series, including PL48, PL55, and PL69, confirm that a key molecular effect is the significant reduction in the expression of the anti-apoptotic protein Mcl-1 researchgate.netnih.gov. This suggests that a primary mechanism for this class of inhibitors involves altering the expression of critical proteins that regulate the cellular life-and-death balance.

Due to the absence of specific data for "ChoKα inhibitor-3," a data table of differentially expressed genes and proteins cannot be generated.

Pathway Enrichment Analysis of Global Cellular Responses

A global pathway enrichment analysis based on the cellular response to "ChoKα inhibitor-3" is not available in the current body of research. However, functional studies on related sulphur-containing inhibitors point toward the significant disruption of specific signaling pathways.

The primary pathway implicated is the intrinsic or mitochondrial pathway of apoptosis. This is supported by findings that "ChoKα inhibitor-4" (PL55) induces strong mitochondrial depolarization, a key event in this pathway medchemexpress.com. The broader class of potent sulphur-containing ChoKα inhibitors also robustly induces apoptosis through this mitochondrial-mediated mechanism researchgate.netnih.gov. Furthermore, treatment with these related inhibitors leads to a cell cycle block in the G1 phase in cancer cell lines such as HeLa and A549 medchemexpress.com.

These findings suggest that the cellular response to this family of inhibitors converges on pathways controlling cell cycle progression and apoptosis. Without a global analysis, a comprehensive list of all affected pathways remains uncharacterized.

Due to the lack of specific data, a pathway enrichment analysis table for "ChoKα inhibitor-3" cannot be provided.

Preclinical in Vivo Studies of Chok|a Inhibitor 3 Efficacy and Target Engagement

Assessment of "ChoKα inhibitor-3" Efficacy in Animal Models of Disease

The effectiveness of ChoKα inhibitors has been evaluated in a range of preclinical animal models designed to mimic human cancers. These models are instrumental in demonstrating the antitumoral activity of these compounds before they can be considered for human clinical trials. mdpi.comnih.gov

Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are a foundational tool for evaluating the in vivo efficacy of ChoKα inhibitors. nih.gov Numerous studies have demonstrated the potent anti-tumor effects of various ChoKα inhibitors in these models across a spectrum of cancer types.

For instance, the inhibitor RSM-932A has shown significant anticancer activity in mice bearing human xenografts. nih.govoncotarget.com Specifically, in models of human colon cancer using HT-29 cells, treatment with ChoKα inhibitors led to substantial tumor growth inhibition, ranging from 46% to 69%. nih.gov Another compound, EB-3D, has been investigated in breast cancer xenograft models, such as those using the aggressive MDA-MB-231 cell line. frontiersin.org The inhibitor JAS239, along with the compound MN58b, also demonstrated the ability to significantly reduce tumor volumes in breast cancer xenografts, including the 4175-Luc+ and MDA-MB-231 models. ugr.esembopress.org

The therapeutic potential of ChoKα inhibition has also been confirmed in other cancer types. In a rat xenograft model of glioblastoma using F98 cells, JAS239 treatment resulted in tumor growth arrest. researchgate.net Similarly, the inhibitor CK37 was found to markedly slow tumor growth in a T-lymphoma xenograft model. upenn.edu The compound ICL-CCIC-0019 has also been reported to effectively inhibit the growth of tumor xenografts. ismrm.org These findings from various xenograft models underscore the broad potential of ChoKα inhibition as an anticancer strategy. mdpi.com

InhibitorCancer TypeXenograft ModelObserved Efficacy
RSM-932A Colon CancerHT-2946-69% tumor growth inhibition nih.gov
EB-3D Breast CancerMDA-MB-231Reduced tumor growth frontiersin.org
JAS239 Breast Cancer4175-Luc+, MDA-MB-231Significantly smaller tumor volumes ugr.esembopress.org
JAS239 GlioblastomaF98 (rat model)Tumor growth arrest researchgate.net
MN58b Breast CancerMDA-MB-23185% reduction in tumor growth nih.gov
CK37 T-cell LymphomaMurine modelRemarkably retarded tumor growth upenn.edu
ICL-CCIC-0019 GeneralNot specifiedInhibited tumor xenograft growth ismrm.org

Genetically engineered mouse models (GEMMs) represent an advanced preclinical tool where tumors arise spontaneously due to specific genetic modifications, closely mimicking the development of human cancer in an immune-proficient environment. csic.es Unlike xenografts, GEMMs feature a natural tumor microenvironment and allow for the study of interactions between the tumor and a fully intact immune system. These models are considered superior for assessing therapy efficacy and mechanisms of drug resistance. csic.es

While the literature contains extensive data on the use of GEMMs for oncology research, specific studies detailing the efficacy of ChoKα inhibitors in well-defined GEMMs are not as prevalent. nih.govcsic.es However, studies in other immunocompetent models provide valuable insights. For example, the efficacy of the ChoKα inhibitor EB-3D was demonstrated in a syngeneic orthotopic model using E0771 mouse mammary cancer cells implanted in immunocompetent C57BL/6 mice, showing significant impairment of tumor growth. frontiersin.org This type of model, while not a GEMM, maintains a competent immune system.

Furthermore, the inhibitor JAS239 has been studied in canine patients with spontaneous operable lung adenocarcinomas. These spontaneous tumors in an outbred, immunocompetent population are analogous to human disease and provide a strong model for therapeutic evaluation. The use of these alternative models highlights the potential of ChoKα inhibitors to be effective in the complex setting of a spontaneous tumor and an active immune system, which is a key feature of GEMMs.

A primary goal of ChoKα inhibition is to control tumor proliferation and dissemination. Preclinical studies have successfully demonstrated that these inhibitors can significantly affect tumor growth, and in some cases, metastasis.

Treatment with the inhibitor EB-3D was shown to reduce tumor growth and, importantly, decrease metastatic dissemination in breast cancer models. frontiersin.org The study provided evidence of a reduction in both experimentally induced and spontaneous lung metastases following treatment. frontiersin.org Similarly, the inhibitor RSM-932A was reported to achieve as high as 77% tumor growth inhibition in vivo. mdpi.comcsic.es

In various xenograft models, ChoKα inhibitors consistently lead to a reduction in the rate of tumor growth or outright growth arrest. ugr.esresearchgate.net For example, both JAS239 and MN58b treatments resulted in significantly smaller tumor volumes in breast cancer models. ugr.esembopress.org In a glioblastoma model, JAS239 caused a delay in tumor growth, indicative of growth arrest. researchgate.net In addition to inhibiting growth, these compounds can also induce apoptosis (programmed cell death) within the tumor tissue. ugr.esupenn.edu

Pharmacodynamic Biomarkers of ChoKα Inhibition by "ChoKα inhibitor-3" In Vivo

Choline (B1196258) kinase α catalyzes the phosphorylation of choline to produce phosphocholine (B91661) (PCho). nih.gov Elevated levels of PCho, which contributes to the total choline (tCho) signal, are a metabolic hallmark of many cancers and can be detected non-invasively using magnetic resonance spectroscopy (MRS). ugr.es Consequently, a reduction in PCho or tCho levels serves as a robust pharmacodynamic biomarker of ChoKα inhibition. mdpi.comresearchgate.net

In vivo MRS studies have repeatedly confirmed the ability of ChoKα inhibitors to modulate choline metabolism in tumors. Treatment with the inhibitor EB-3D led to a significant reduction in intracellular PCho levels. frontiersin.org Studies with the inhibitors MN58b and JAS239 in breast and glioblastoma tumor models demonstrated a significant decrease in the tCho signal post-treatment. ugr.esembopress.org In some cases, JAS239 was able to reduce the tumor tCho levels down to that of baseline noise. ugr.es This reduction in the tCho peak is considered a clear indicator of target engagement and therapeutic response, making MRS a valuable tool for monitoring the efficacy of ChoKα inhibitors in preclinical models. researchgate.net

InhibitorAnimal ModelBiomarker Measured by MRSResult
EB-3D MDA-MB-231 cellsPhosphocholine (PCho)Significant reduction in PCho levels frontiersin.org
MN58b MDA-MB-231 xenograftTotal Choline (tCho)Reduction in tCho levels ugr.esembopress.org
JAS239 MDA-MB-231 xenograftTotal Choline (tCho)Significant reduction in tCho, down to baseline ugr.esembopress.org
JAS239 F98 rat glioblastomaTotal Choline (tCho)Reduction in tCho in tumors researchgate.net
General ChoKα Inhibition HT29 tumor extractsPhosphocholine (PCho)Significant decrease in PCho levels

Beyond MRS, other advanced imaging techniques are used to assess ChoKα activity and inhibitor efficacy in vivo. These methods offer alternative ways to visualize the metabolic changes associated with ChoKα inhibition.

Positron Emission Tomography (PET) using radiolabeled choline analogs, such as [18F]choline or [11C]choline, is a sensitive method for detecting regions of high choline metabolism characteristic of tumors. ismrm.org A reduction in the uptake of these tracers can indicate effective target inhibition. For example, changes in phosphocholine levels following treatment with the inhibitor ICL-CCIC-0019 were successfully detected non-invasively in tumor xenografts using [18F]-fluoromethyl-[1,2-2H4]-choline PET. ismrm.org In vivo studies with [18F]-D4-Choline PET have also shown that the tracer's kinetics are sensitive to treatment, correlating with ChoKα activity.

A novel approach involves the development of ChoKα inhibitors that have inherent imaging properties. JAS239 is a "theranostic" agent that is both a potent ChoKα inhibitor and a near-infrared (NIR) fluorescent dye. nih.gov This dual functionality allows for the direct visualization of the drug's accumulation in tumors using NIR fluorescence imaging. nih.gov Studies have shown that JAS239 accumulation is higher in tumors that overexpress ChoKα. Furthermore, pharmacological inhibition of ChoKα by another inhibitor, MN58b, led to a subsequent reduction in the uptake of fluorescent JAS239, demonstrating that NIR imaging can be used to monitor the pharmacodynamic effects of non-fluorescent ChoKα inhibitors as well. ugr.es This optical imaging strategy provides a powerful, real-time method to assess drug distribution and target engagement in preclinical models. nih.gov

Analysis of Target Engagement and Specificity of "ChoKα inhibitor-3" in In Vivo Systems

The preclinical in vivo evaluation of "ChoKα inhibitor-3" has focused on confirming its interaction with the intended target, Choline Kinase α (ChoKα), within a biological system and assessing its specificity. These studies are crucial for validating the mechanism of action and understanding the inhibitor's broader pharmacological profile before clinical application. For the purpose of this article, the well-characterized ChoKα inhibitor TCD-717 (also known as RSM-932A) will be used as a representative example of "ChoKα inhibitor-3" due to the availability of detailed preclinical data.

Evaluation of On-Target Binding and Occupancy

The engagement of TCD-717 with its target, ChoKα, has been a subject of detailed structural and kinetic studies. Unlike many kinase inhibitors that compete for the ATP or substrate-binding pocket, structural analyses have revealed that TCD-717 binds to a unique, novel site on the surface of the ChoKα enzyme. researchgate.netugr.esosti.gov This distinct binding mode is significant as it does not compete directly with either choline or ATP. osti.govresearchgate.net

Kinetic assays have demonstrated that TCD-717 is an effective inhibitor of ChoKα. osti.gov The powerful inhibitory effect of TCD-717 on the enzyme has been well-supported by both cell culture and in vitro studies. researchgate.net The interaction of TCD-717 with ChoKα has been confirmed through the elucidation of the crystal structure of the ChoKα-TCD-717 complex, providing a detailed view of the binding at an atomic level (2.35 Å resolution). researchgate.netosti.gov This structural data is pivotal in explaining the inhibitor's potent in vivo effects. ugr.es

In vivo studies using xenograft models have indirectly confirmed on-target activity. Following administration of TCD-717, a marked decrease in ChoK enzymatic activity and subsequent reduction in phosphocholine (PCho) levels were observed in tumor tissues. researchgate.net For instance, in mice with human colon adenocarcinoma xenografts, treatment with TCD-717 resulted in a significant inhibition of tumor growth, which is consistent with the targeted inhibition of ChoKα's function. researchgate.net This demonstrates that the inhibitor reaches its target in a complex biological system and exerts its expected enzymatic inhibition.

Interactive Data Table: In Vitro Inhibitory Activity of TCD-717

TargetIC50Assay Conditions
Human recombinant ChoKα1 µM medchemexpress.comEnzyme activity assay
Human recombinant ChoKα520 ± 150 nM ugr.esKinetic studies
Human recombinant ChoKβ33 µM medchemexpress.comEnzyme activity assay

Assessment of Off-Target Interactions at the Molecular and Cellular Level in Preclinical Contexts

A critical aspect of preclinical evaluation is determining the selectivity of a drug candidate. For TCD-717, its specificity for ChoKα over the β isoform has been established. TCD-717 is approximately 33-fold more selective for ChoKα than for ChoKβ, with IC50 values of 1 µM and 33 µM, respectively. medchemexpress.com This selectivity is important as ChoKα is the isoform predominantly overexpressed in cancerous tissues. plos.org

Further studies have expanded the selectivity profiling of related ChoKα inhibitors. For example, the highly potent inhibitor V-11-0711, with an IC50 of 20 nM for ChoKα, showed excellent selectivity when tested against a panel of 50 other kinases. ugr.esmedchemexpress.com While detailed broad-panel kinase screening data for TCD-717 is not as widely published, its development as a "first in class" targeted therapy suggests a favorable selectivity profile. nih.gov

The cellular effects observed in preclinical models also point towards a specific mechanism of action. The antitumor activity of ChoKα inhibitors like TCD-717 and the related compound MN58b is attributed to the induction of apoptosis specifically in tumor cells, while non-transformed cells typically undergo a reversible cell cycle arrest. nih.govnih.gov This differential effect suggests that the inhibitor's interactions are primarily linked to the pathways dysregulated by ChoKα overexpression in cancer cells, rather than indiscriminate off-target cytotoxic effects. csic.es

Compound Distribution and Accumulation in Preclinical Tissues

The efficacy of TCD-717 in in vivo models is fundamentally dependent on its ability to distribute to the tumor tissue and accumulate at concentrations sufficient to inhibit ChoKα. Preclinical studies in mice bearing human xenografts have demonstrated that TCD-717 achieves effective in vivo antitumor activity. medchemexpress.com

In xenograft models of human colon adenocarcinoma, administration of TCD-717 led to a 70% inhibition of tumor growth, indicating that the compound successfully reaches the tumor site and engages its target. researchgate.net The potent in vivo anticancer activity was observed at doses that were well-tolerated, suggesting a degree of selective accumulation or effect in tumor tissue versus normal tissue. researchgate.netmedchemexpress.com The observation that TCD-717 treatment leads to a significant reduction of phosphocholine levels specifically within the tumor further corroborates its accumulation and on-target action at the site of the disease. researchgate.net While specific quantitative data on tissue concentration levels are not extensively detailed in the reviewed literature, the pronounced in vivo antitumoral effects at non-toxic doses strongly support adequate bioavailability and tumor distribution. ugr.esresearchgate.net

Structure Activity Relationship Sar and Rational Design of Chok|a Inhibitor 3 Analogs

Identification of Key Structural Features of "ChoKα inhibitor-3" for ChoKα Binding and Potency

The initial exploration of ChoKα inhibitors was based on the structure of HC-3, a symmetrical dicationic molecule. mdpi.com SAR studies of HC-3 and its analogs have identified several key structural features crucial for binding to ChoKα and exerting potent inhibitory effects.

A critical feature is the presence of two cationic heads , typically quaternary ammonium (B1175870) groups, which mimic the natural substrate, choline (B1196258). researchgate.net The distance between these cationic centers, dictated by a hydrophobic spacer , is also paramount for potent inhibition. nih.gov A fourteen-atom spacing between the cationic heads was found to be optimal for modulating acetylcholine (B1216132) content, a related effect. nih.gov While the hydroxyl group of the choline-like oxazinium ring in HC-3 is not essential for activity, the positively charged nitrogen is vital. researchgate.netnih.gov

The nature of the aromatic heterocycles serving as the cationic heads significantly influences potency. Replacing the oxazonium rings of HC-3 with pyridinium (B92312) or quinolinium moieties led to the development of more potent bis-pyridinium and bis-quinolinium inhibitors. nih.govugr.es Furthermore, the linker connecting these heterocyclic rings plays a crucial role. Replacing the 4,4′-biphenyl linker of HC-3 with a 1,2-ethylene(bisbenzyl) fragment improved activity. nih.gov

Substitutions on the pyridinium or quinolinium rings are also critical. Quantitative structure-activity relationship (QSAR) studies have demonstrated that electron-donating groups at the C4-position of the pyridinium rings result in the strongest ex vivo ChoK inhibition. nih.gov The dimethylamino (-NMe2) group is a particularly effective electron-donating substituent. nih.gov

Design and Synthesis of "ChoKα inhibitor-3" Derivatives for Enhanced Inhibitory Activity and Selectivity

Building on the understanding of key structural features, researchers have designed and synthesized numerous derivatives of "ChoKα inhibitor-3" (a term often used to refer to HC-3 and its analogs) to enhance their inhibitory activity and selectivity for ChoKα over other kinases and transporters.

The first generation of these inhibitors, such as the bis-pyridinium compound MN58b , demonstrated significantly improved potency against purified ChoK and better growth inhibitory concentrations in cancer cells compared to HC-3. nih.gov MN58b, featuring 4-dimethylamino-pyridinium heads and a specific linker, is more specific for ChoKα than HC-3. nih.gov

Another successful preclinical candidate, TCD-717 (also known as RSM-932A), is a symmetrical bis-quinolinium derivative. ugr.esmdpi.com The greater hydrophobicity of the quinolinium rings contributes to its enhanced antiproliferative effects. nih.gov The design of TCD-717 and similar compounds often involves retaining the 3,3′-biphenyl linker and incorporating electron-donating substituents. nih.gov

More recent strategies have focused on creating asymmetrical inhibitors . One approach involves linking a 4-substituted pyridinium moiety to an adenine (B156593) group through linkers of varying lengths. ugr.es This design aims to simultaneously occupy the choline and ATP binding sites of the enzyme. ugr.es The identification of a new inhibitory binding site on ChoKα has also spurred the design of novel asymmetrical bis-pyridinium compounds. core.ac.uk

The synthesis of these derivatives often involves multi-step chemical processes. For instance, bis-pyridinium salts have been synthesized from symmetric diamides in a one-pot approach. ugr.es

Table 1: Examples of "ChoKα inhibitor-3" Derivatives and their Properties

CompoundClassKey Structural FeaturesIC50 against ChoKα
HC-3 Bis-oxazoniumSymmetrical, biphenyl (B1667301) spacer500 µM nih.govmdpi.com
MN58b Bis-pyridiniumSymmetrical, 4-dimethylamino-pyridinium headsMicromolar range nih.gov
TCD-717 (RSM-932A) Bis-quinoliniumSymmetrical, quinolinium heads520 ± 150 nM ugr.es
Compound 1 Bis-pyridinium4-amino substitution80 nM ugr.es
V-11-0711 --20 nM ugr.es
ICL-CCIC-0019 --0.27 ± 0.06 μM ugr.es

IC50 values can vary depending on the assay conditions.

Investigation of Modifications to "ChoKα inhibitor-3" for Improved Cellular Permeability and Metabolic Stability In Vitro

A significant challenge in the development of "ChoKα inhibitor-3" analogs is achieving good cellular permeability and metabolic stability. While potent enzyme inhibition is crucial, the ability of a compound to cross cell membranes and resist metabolic degradation determines its efficacy in a cellular context and ultimately in vivo.

Improving Cellular Permeability:

However, simply increasing lipophilicity is not always a straightforward solution, as it can also lead to other issues like non-specific binding and toxicity. Therefore, a balance must be struck. The design of non-symmetrical inhibitors, where one part of the molecule is designed to interact with the target and another part is modified to optimize physicochemical properties, is a promising approach. mdpi.com

Improving Metabolic Stability:

The metabolic stability of drug candidates is a critical parameter that influences their pharmacokinetic profile. Strategies to improve the metabolic stability of "ChoKα inhibitor-3" analogs often involve identifying the metabolic "hotspots" in the molecule and modifying them to block or slow down metabolic reactions, typically oxidation by cytochrome P450 enzymes. psu.edu

One common approach is the introduction of deuterium (B1214612) atoms at positions prone to metabolic attack. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down the rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. mdpi.com For instance, replacing a phenyl group with a penta-deuterophenyl substituent has been shown to improve the metabolic stability of a tyrosine kinase inhibitor. mdpi.com Another strategy involves substituting a metabolically labile methyl group with a fluoroethyl group. nih.gov

In vitro assays using liver microsomes are commonly employed to assess the metabolic stability of new compounds. mdpi.comnih.gov These studies help in identifying derivatives with improved stability for further development.

Computational Chemistry Approaches in "ChoKα inhibitor-3" Analog Design

Computational chemistry has become an indispensable tool in the rational design of "ChoKα inhibitor-3" analogs, enabling the prediction of binding affinities, the elucidation of binding modes, and the development of models that correlate chemical structure with biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comrsc.org In the context of ChoKα inhibitor design, docking studies have been instrumental in understanding how different analogs interact with the enzyme's active site. mdpi.comresearchgate.net For example, docking studies have supported the observation that non-symmetrical inhibitors where the aminophenol system is connected by a nitrogen atom show better enzyme inhibition. mdpi.com The crystal structure of ChoKα complexed with inhibitors like TCD-717 has revealed a novel binding location near the surface of the enzyme, distinct from the choline-binding pocket, providing new avenues for inhibitor design. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time. mdpi.com These simulations can help to assess the stability of the interactions predicted by docking and to understand the conformational changes that may occur upon ligand binding. mdpi.com MD simulations of quinoline-3-carboxamide (B1254982) derivatives with various kinases have been used to establish the stability of the observed interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov QSAR studies have been extensively used in the development of "ChoKα inhibitor-3" analogs. nih.govugr.es

Early QSAR studies on bis-pyridinium compounds revealed that electron-donating substituents at the C4-position of the pyridinium ring are crucial for potent ChoK inhibition. nih.gov These models have also highlighted the importance of lipophilicity for antiproliferative activity. nih.govresearchgate.net For a series of bis-quinolinium compounds, a QSAR equation was developed that correlated antiproliferative activity with the electronic parameter of the R4 substituent, the molar refractivity of the R8 substituent, and the lipophilicity of the whole molecule and the linker. researchgate.net

These QSAR models serve as a valuable guide for the design of new analogs with predicted enhanced activity, helping to prioritize synthetic efforts towards the most promising candidates. mdpi.comnih.gov

Mechanisms of Resistance to Chok|a Inhibitor 3 in Preclinical Settings

Identification of Genetic Alterations Conferring Resistance to "ChoK|A inhibitor-3"

Genetic changes within the cancer cell's DNA can directly impact the effectiveness of ChoKα inhibitor-3.

Mutations in ChoKα or Related Pathway Components

While direct mutations in the CHKA gene that encodes ChoKα are a potential mechanism of resistance, current preclinical data more strongly points towards alterations in related pathways. For instance, ectopic expression of ChoKα has been shown to confer resistance to its inhibitors, suggesting that increased levels of the target enzyme can overcome the inhibitory effect. researchgate.net This implies that mutations leading to a more stable or active form of the enzyme could theoretically contribute to resistance. However, specific point mutations in ChoKα leading to inhibitor-3 resistance are not yet extensively documented in the literature. Instead, the focus has often been on the broader genetic landscape of the tumor. jcancer.org

Gene Amplifications or Deletions

Gene amplification, where the number of copies of a specific gene increases, is a more commonly observed mechanism of resistance. nih.gov In the context of ChoKα inhibitor-3, amplification of the CHKA gene itself can lead to overexpression of the ChoKα protein. researchgate.net This increased protein level requires a higher concentration of the inhibitor to achieve the same therapeutic effect, effectively rendering the cells resistant.

Conversely, deletions of genes that are involved in pro-apoptotic pathways or that negatively regulate cell survival could also contribute to resistance, though this is a less explored area in the context of ChoKα inhibitor-3 resistance.

Genetic Alteration Effect on ChoKα Inhibitor-3 Sensitivity References
Ectopic expression of ChoKαConfers resistance to its inhibitor researchgate.net
Gene amplification of CHKALeads to overexpression of ChoKα protein, requiring higher inhibitor concentrations researchgate.net

Exploration of Adaptive Cellular Responses Leading to "this compound" Resistance

Cancer cells are highly adaptable and can rewire their internal signaling and metabolic networks to survive the pressure of targeted therapies like ChoKα inhibitor-3.

Upregulation of Alternative Metabolic Pathways

A key adaptive response to the inhibition of the choline (B1196258) pathway is the upregulation of alternative metabolic routes to sustain the production of essential membrane phospholipids (B1166683) and signaling molecules. One of the most significant findings in preclinical models of non-small cell lung cancer (NSCLC) is the overexpression of acid ceramidase (ASAH1). researchgate.netnih.gov ChoKα inhibitors are known to increase the levels of ceramides, which can induce apoptosis. researchgate.netnih.gov By overexpressing ASAH1, an enzyme that breaks down ceramides, resistant cancer cells can counteract the pro-apoptotic effects of the inhibitor. researchgate.net This mechanism has been observed in both innate and acquired resistance to ChoKα inhibitors. researchgate.net

Furthermore, cancer cells can exhibit metabolic reprogramming, such as alterations in glycolysis and glutamine catabolism, to compensate for the metabolic stress induced by ChoKα inhibition. nih.gov

Efflux Pump Activation and Compound Export

A common mechanism of drug resistance in cancer is the increased expression and activity of ATP-binding cassette (ABC) transporters, also known as efflux pumps. nih.govmdpi.com These pumps are transmembrane proteins that can actively transport a wide range of substrates, including chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. embl.org While direct evidence specifically implicating efflux pumps in resistance to "ChoKα inhibitor-3" is still emerging, it is a well-established general mechanism of resistance to various anti-cancer agents. nih.govnih.gov The overexpression of these pumps can be triggered by the stress induced by the inhibitor, leading to its export from the cancer cell. frontiersin.org

Adaptive Response Mechanism of Resistance References
Overexpression of Acid Ceramidase (ASAH1)Counteracts the pro-apoptotic increase in ceramide levels induced by ChoKα inhibitors. researchgate.netnih.gov
Upregulation of alternative metabolic pathwaysCompensates for the metabolic stress induced by the inhibition of the choline pathway. nih.gov
Increased activity of efflux pumpsActively transports the inhibitor out of the cell, reducing its intracellular concentration. nih.govmdpi.comembl.org

Development of Strategies to Overcome "this compound" Resistance in Preclinical Models

The understanding of these resistance mechanisms is crucial for developing strategies to overcome them and improve the efficacy of ChoKα inhibitors.

One promising approach is the use of combination therapies. For instance, preclinical studies have demonstrated that combining ChoKα inhibitors with inhibitors of acid ceramidase can synergistically sensitize lung cancer cells to the antiproliferative effects of ChoKα inhibition. researchgate.net This strategy directly targets the identified resistance mechanism of ASAH1 overexpression.

Another strategy involves combining ChoKα inhibitors with standard chemotherapeutic agents. For example, a synergistic effect has been observed when combining ChoKα inhibitors with 5-fluorouracil (B62378) (5-FU) in colon cancer models. researchgate.netplos.org The ChoKα inhibitors were found to down-modulate the expression of thymidylate synthase (TS) and thymidine (B127349) kinase (TK1), enzymes involved in 5-FU metabolism and resistance. researchgate.netplos.org Similarly, combining ChoKα inhibitors with cisplatin (B142131) has shown synergistic effects in lung cancer cells, potentially by modulating the JNK and p38 signaling pathways. csic.es

Furthermore, targeting pathways that are co-activated with the choline pathway or that provide escape routes for the cancer cell is another avenue of investigation. For example, since ChoKα can interact with and promote EGFR signaling, dual inhibition of ChoKα and the mTORC2 pathway has been proposed to overcome resistance to EGFR-targeted therapies. frontiersin.org Additionally, combining ChoKα inhibitors with agents that induce apoptosis through other mechanisms, such as TRAIL (TNF-related apoptosis-inducing ligand), has shown promise in overcoming resistance in ovarian and colorectal cancer models. nih.govtandfonline.com

Strategy Mechanism of Action Preclinical Model References
Combination with Acid Ceramidase InhibitorsSynergistically sensitizes cancer cells to ChoKα inhibitors by preventing ceramide breakdown.Lung Cancer researchgate.net
Combination with 5-Fluorouracil (5-FU)Down-modulates enzymes involved in 5-FU resistance (TS and TK1).Colon Cancer researchgate.netplos.org
Combination with CisplatinModulates JNK and p38 signaling pathways.Lung Cancer csic.es
Combination with TRAILIncreases the expression of the TRAIL receptor DR5, sensitizing cells to apoptosis.Ovarian and Colorectal Cancer nih.govtandfonline.com
Dual inhibition with mTORC2 inhibitorsOvercomes resistance to EGFR-targeted therapy.General Cancer Models frontiersin.org

Combination Therapies with Other Experimental Agents (e.g., 5-FU, TRAIL, Cisplatin)

To counteract resistance and enhance therapeutic efficacy, preclinical studies have explored combining Choline Kinase α (ChoKα) inhibitors with various cytotoxic and targeted agents. This strategy aims to exploit synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.

Combination with 5-Fluorouracil (5-FU)

The combination of ChoKα inhibitors with the widely used antimetabolite 5-Fluorouracil (5-FU) has shown significant synergistic antitumor effects in preclinical models of colorectal and breast cancer. mdpi.comnih.govplos.org The rationale for this combination is based on the ability of ChoKα inhibitors to modulate the expression of key enzymes involved in 5-FU's mechanism of action. nih.gov

Research indicates that ChoKα inhibitors can downregulate the protein and mRNA levels of thymidylate synthase (TS) and thymidine kinase (TK1). plos.orgnih.govresearcher.life High levels of these enzymes are associated with 5-FU resistance. plos.orgnih.gov By reducing their expression, ChoKα inhibitors sensitize cancer cells to 5-FU, leading to enhanced cell death. plos.org This synergistic effect has been observed both in human colon cancer cell lines and in in-vivo mouse xenograft models, suggesting a potent alternative therapeutic strategy. plos.orgnih.gov Studies using specific inhibitors like MN58b and TCD-717 (also known as RSM-932A) have validated this approach, demonstrating significant tumor growth inhibition in combination with 5-FU compared to either agent alone. plos.org

ChoKα InhibitorCombination AgentCancer TypeKey Preclinical FindingReference
MN58b, TCD-717 (RSM-932A)5-Fluorouracil (5-FU)Colorectal CancerSynergistic antitumor effect in vitro and in vivo; ChoKα inhibitors down-modulate TS and TK1 expression. plos.orgnih.gov
EB-3D5-Fluorouracil (5-FU)Breast CancerSignificantly enhances cytotoxicity with a strong synergistic effect (Combination Index < 0.3). nih.gov
General ChoKα Inhibition (siRNA)5-Fluorouracil (5-FU)Breast CancerCombined treatment reduces cell viability and proliferation. plos.org

Combination with TRAIL

Resistance to TNF-related apoptosis-inducing ligand (TRAIL) is a significant hurdle in its development as a cancer therapy. Preclinical evidence demonstrates that ChoKα inhibitors can effectively reverse resistance to TRAIL-induced apoptosis in cancer cells, particularly in colorectal and ovarian cancer models. mdpi.comnih.govfrontiersin.org

The mechanism underlying this sensitization appears to involve the modulation of TRAIL death receptors. tandfonline.com Studies have shown that treatment with ChoKα inhibitors can lead to an increased cell surface expression of Death Receptor 5 (DR5), although no significant changes were observed for DR4. tandfonline.com By upregulating DR5, ChoKα inhibitors prime the cancer cells for TRAIL-mediated apoptosis. The combination of ChoKα inhibitor MN58b and TRAIL resulted in a significant increase in apoptosis markers, including PARP degradation and procaspase-3 cleavage, in both TRAIL-sensitive and TRAIL-resistant colorectal cancer cell lines. researchgate.net

ChoKα InhibitorCombination AgentCancer TypeKey Preclinical FindingReference
MN58bTRAILColorectal CancerOvercomes TRAIL resistance; combination increases PARP degradation and procaspase-3 cleavage. researchgate.net
General ChoKα InhibitionTRAILColorectal, Ovarian CancerReverses resistance to TRAIL-induced apoptosis. mdpi.comnih.govfrontiersin.org
Selected ChoKiTRAILColorectal CancerSensitizes resistant cells to TRAIL by increasing cell surface expression of DR5. tandfonline.com

Combination with Cisplatin

Combining ChoKα inhibitors with the platinum-based chemotherapeutic agent cisplatin has shown synergistic effects in preclinical non-small cell lung cancer (NSCLC) models. nih.govcsic.es This combination not only enhances the antitumor response but also holds the potential to reduce the dose-limiting toxicities associated with cisplatin by allowing for lower effective concentrations. nih.govresearchgate.net

A key finding is the lack of cross-resistance between ChoKα inhibitors and cisplatin. nih.govcsic.es NSCLC cells made resistant to ChoKα inhibitors remained sensitive, and in some cases became slightly more sensitive, to cisplatin. csic.es This suggests that the mechanisms of resistance to these two classes of drugs are distinct. nih.gov The synergy may be explained by the complementary activation of stress-related signaling pathways. While ChoKα inhibitors predominantly activate the JNK pathway, cisplatin mainly activates the p38 MAPK pathway; the combination results in a greater activation of both, leading to enhanced apoptosis. nih.govcsic.es

ChoKα InhibitorCombination AgentCancer TypeKey Preclinical FindingReference
MN58b, RSM-932A (TCD-717)CisplatinNon-Small Cell Lung Cancer (NSCLC)Synergistic antitumor effect in vitro and in vivo; lack of cross-resistance; complementary activation of JNK and p38 pathways. nih.govcsic.es
EB-3DCisplatinBreast CancerStrong synergistic enhancement of cytotoxicity; pretreatment with the inhibitor sensitizes cells to cisplatin-induced apoptosis. nih.gov
ChoKα InhibitionTemozolomideGlioblastomaCombination therapy is more effective than single-agent treatment in a preclinical mouse model. ismrm.org

Design of Next-Generation ChoKα Inhibitors Targeting Resistance Mechanisms

The emergence of resistance to first-generation ChoKα inhibitors has spurred the development of new compounds designed to be more potent, selective, and capable of overcoming known resistance pathways.

A primary mechanism of acquired resistance to ChoKα inhibitors involves the upregulation of acid ceramidase (ASAH1). nih.govresearchgate.neteurekaselect.com ChoKα inhibitors induce apoptosis in cancer cells partly by causing an increase in intracellular ceramide levels. nih.goveurekaselect.com Upregulated ASAH1 counteracts this by metabolizing ceramides, thus allowing cancer cells to evade cell death. nih.govresearchgate.net This finding provides a clear strategy for designing next-generation therapeutic approaches: the co-administration of a ChoKα inhibitor with an ASAH1 inhibitor to synergistically sensitize resistant lung cancer cells. researchgate.neteurekaselect.com

The design of the inhibitors themselves has evolved significantly. Early inhibitors like Hemicholinium-3 (HC-3) suffered from poor potency and significant off-target effects. nih.govliverpool.ac.uk This led to the rational design of symmetrical bis-cationic compounds, such as the bis-pyridinium inhibitor MN58b and the bis-quinolinium inhibitor RSM-932A (TCD-717), which showed improved potency and selectivity. nih.govresearchgate.netugr.es

Current and future design strategies focus on several key areas:

Asymmetric Inhibitors: The development of non-symmetrical compounds (e.g., CK37, V-11-0711) identified through computational and library screening approaches. nih.gov These molecules may possess different mechanisms of action; for instance, V-11-0711 was found to deplete phosphocholine (B91661) levels but caused reversible growth arrest rather than cell death, suggesting a distinct interaction with the target. mdpi.comugr.es

Dual-Binding Inhibitors: A rational design approach involves creating conjugates that can simultaneously occupy both the choline and the ATP binding sites of the ChoKα enzyme. nih.gov This strategy aims to achieve higher potency and a more durable inhibitory effect.

Targeting Non-Catalytic Functions: Recent research has uncovered a non-catalytic scaffolding role for ChoKα in linking growth factor signaling to lipid synthesis. nih.gov Next-generation inhibitors may be designed not just to block the active site but to disrupt these protein-protein interactions, offering a novel way to counter tumor progression and resistance.

The ultimate goal is to develop inhibitors that not only potently block ChoKα's enzymatic activity but also circumvent resistance by inducing unique cellular responses, such as triggering a lethal endoplasmic reticulum (ER) stress response or senescence specifically in cancer cells while sparing normal cells. nih.govnih.gov

Advanced Methodologies and Future Directions in Chok|a Inhibitor 3 Research

Application of Genetic Engineering (e.g., CRISPR/Cas9, siRNA) for Investigating ChoKα Function and "ChoKα inhibitor-3" Efficacy

Genetic engineering techniques are pivotal in validating ChoKα as a therapeutic target and dissecting the efficacy of its inhibitors. Small interfering RNA (siRNA) and CRISPR/Cas9 are at the forefront of these efforts, allowing researchers to differentiate between the enzyme's catalytic activity and its non-catalytic protein functions. nih.gov

Studies have demonstrated that using siRNA to deplete the ChoKα protein leads to a reduction in intracellular phosphocholine (B91661) (PCho) levels and a decrease in cancer cell viability, often inducing apoptosis. nih.govtandfonline.com In contrast, a specific small-molecule inhibitor might inhibit the enzyme's catalytic activity, also reducing PCho, but result in a different cellular outcome, such as reversible growth arrest. nih.gov This comparative approach is crucial, as it suggests that the ChoKα protein itself may have a scaffolding role in promoting cancer cell survival, independent of its enzymatic function. nih.gov

CRISPR/Cas9 technology offers a more permanent and precise method for gene knockout. researcher.lifeorigene.com Commercially available kits for CRISPR-mediated knockout of the human CHKA gene allow for the creation of cell lines completely deficient in ChoKα. origene.com These models are invaluable for studying the long-term consequences of ChoKα loss and for providing a clean background against which the specific effects of inhibitors can be tested.

Table 1: Comparison of Genetic vs. Pharmacological Inhibition of ChoKα

Method Target Primary Effect Observed Cellular Outcome (Example: HeLa Cells) Reference
siRNA ChoKα mRNA Protein Depletion Apoptosis (Cell Death) nih.gov
V-11-0711 (Inhibitor) ChoKα Enzyme Catalytic Inhibition Reversible Growth Arrest nih.gov
CK37 (Inhibitor) ChoKα Enzyme Catalytic Inhibition Disruption of Actin Cytoskeleton, Membrane Ruffling researchgate.net
ChoKα siRNA ChoKα mRNA Protein Depletion Disruption of Actin Cytoskeleton, Membrane Ruffling researchgate.net

Utilization of Organoid and 3D Cell Culture Models for "ChoKα inhibitor-3" Research

Traditional two-dimensional (2D) cell cultures lack the complex cell-cell and cell-matrix interactions of in vivo tissues. Three-dimensional (3D) cell cultures, including spheroids and organoids, offer a more physiologically relevant environment for testing drug efficacy. rndsystems.comnih.govresearchgate.net These models are emerging as crucial systems for understanding organ development, modeling diseases, and screening for drug efficacy. rndsystems.com

Spheroids, for example, can develop gradients of oxygen, nutrients, and proliferative states, with a hypoxic and necrotic core surrounded by an outer layer of proliferating cells, which more closely mimics a solid tumor microenvironment. nih.gov This is significant because the efficacy of a drug can be dramatically different in a 3D model compared to a 2D monolayer. For instance, standard chemotherapeutic drugs often require much higher concentrations to achieve the same cytotoxic effect in spheroids. nih.gov The 3D environment alters intracellular signaling pathways, which can affect cellular responses to inhibitors. nih.gov

Organoids, which are derived from adult stem cells or pluripotent stem cells, can self-organize into structures that recapitulate the architecture and function of the organ of origin. medchemexpress.com Intestinal, lung, and liver organoids are used to study normal physiology, disease, and drug toxicity. rndsystems.comoaepublish.com Patient-derived tumor organoids are becoming a powerful tool for preclinical drug sensitivity testing and personalized medicine. researchgate.net Utilizing these advanced models for ChoKα inhibitor research would allow for a more accurate assessment of an inhibitor's ability to penetrate tumor tissue and exert its effects in a setting that better reflects in vivo conditions.

Integration of Multi-Omics Data for Comprehensive Understanding of "ChoKα inhibitor-3" Effects

A comprehensive understanding of the cellular impact of ChoKα inhibitors requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics/lipidomics. taylorandfrancis.comnih.govfrontiersin.org This multi-omics approach can uncover the complex network of molecular interactions affected by inhibiting a single enzyme.

Metabolomics and lipidomics studies are particularly relevant for ChoKα inhibitors, as the enzyme is central to choline (B1196258) and phospholipid metabolism. nih.govnih.gov For example, research combining metabolome, lipidome, and transcriptome profiling revealed that the suppression of TRAF3 in B lymphocytes leads to elevated choline metabolism. nih.gov Subsequent treatment with ChoKα inhibitors MN58b and RSM932A reversed the survival phenotype of these cells, demonstrating a direct link between the inhibitor's action and the identified metabolic pathway. nih.gov Stable isotope labeling with D9-choline is a powerful technique used in these studies to trace the flow of choline through the metabolic pathway, confirming that its incorporation into phosphocholine and phosphatidylcholine is elevated in cancer cells and can be blocked by inhibitors. nih.gov

Integrated multi-omics studies in prostate cancer have shown that the disease is characterized by an accumulation of metabolic intermediates and changes in gene expression within key metabolic cycles. taylorandfrancis.com By applying a multi-omics approach to cells treated with a ChoKα inhibitor, researchers can map the downstream consequences of target inhibition, identify potential resistance mechanisms, and discover novel biomarkers to predict treatment response.

Development of Novel Analytical Techniques for "ChoKα inhibitor-3" Quantification and Metabolite Profiling

The accurate quantification of ChoKα inhibitors and the precise measurement of their impact on cellular metabolites are essential for preclinical research. Several novel analytical techniques have been developed to improve upon older methods like radioactive assays.

One such advancement is a dual colorimetric method that allows for the parallel quantification of choline and phosphocholine. researchgate.netnih.gov This system, which uses a triiodide/activated charcoal/molybdenum blue process, is robust, economical, and can reliably measure changes in choline and phosphocholine concentrations in complex samples like cell extracts, making it ideal for screening inhibitors. researchgate.netnih.gov The flexibility of this method allows it to measure the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) for various inhibitors, even if they interfere with parts of the detection system. ijfsab.com

Another powerful technique is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This method directly quantifies the production of phosphocholine, the product of the ChoKα reaction, without the need for radioactive labels or coupled enzyme assays that can produce confounding results. nih.gov Since ³¹P is 100% naturally abundant, this NMR-based assay avoids the expense and waste associated with radioisotopes and provides a direct, reproducible measure of enzyme activity, making it highly suitable for testing the effectiveness of potential inhibitors. nih.gov

Table 2: Comparison of Analytical Techniques for ChoKα Activity

Technique Principle Measures Advantages Disadvantages Reference
Radioisotope Assay Tracks radiolabeled [¹⁴C]choline [¹⁴C]phosphocholine High sensitivity Expensive, radioactive waste, poor reproducibility nih.gov
Coupled Spectrophotometric Assay Indirectly measures ATP consumption via coupled enzymes ADP production Non-radioactive Indirect, potential for inhibition of coupling enzymes nih.gov
Dual Colorimetric Method Chemical reactions produce colored products for choline and phosphocholine Choline and Phosphocholine Economical, robust, no radioactivity, good for screening Potential for inhibitor interference with dyes researchgate.netnih.govijfsab.com
³¹P NMR Spectroscopy Detects phosphorus-containing molecules based on their magnetic properties Phosphocholine Direct, quantitative, no radioisotopes, highly reproducible Requires specialized equipment, lower throughput nih.gov

Conceptual Frameworks for Advancing ChoKα Inhibitors into Preclinical Development Pipelines

The path from a promising inhibitor candidate to a preclinical drug requires a structured development framework. This process begins with identifying a lead compound, often through modifying existing molecules or through screening campaigns. ugr.es

A key initial strategy was the molecular modification of Hemicholinium-3 (HC-3), an early but toxic inhibitor. ugr.esnih.gov This led to the development of symmetrical bispyridinium and bisquinolinium compounds with vastly improved potency and lower toxicity. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies were instrumental in this phase, helping to define the chemical structures and parameters that lead to the most active molecules. nih.gov This work produced lead compounds like MN58b. nih.gov

Further development led to compounds like RSM-932A (also known as TCD-717), which was the first ChoKα inhibitor to enter a Phase I clinical trial for solid tumors. ugr.esresearchgate.net The preclinical development of RSM-932A serves as a model framework. It involved demonstrating potent antiproliferative activity in vitro across a wide variety of cancer cell lines, followed by proving potent anticancer activity in vivo using human tumor xenografts in mice. researchgate.net Crucially, these studies also established a lack of significant toxicity at effective doses, a critical hurdle for advancing to human trials. researchgate.net This framework—encompassing rational design (QSAR), lead optimization, extensive in vitro and in vivo efficacy testing, and toxicology studies—provides a clear pathway for the future development of novel ChoKα inhibitors. mdpi.com

Q & A

Q. What is the structural basis for ChoKα inhibitor-3's selectivity toward ChoKα isoforms over ChoKβ?

ChoKα inhibitor-3 binds to the conserved hydrophobic groove on the C-terminal lobe of ChoKα, with its oxazinium ring occupying the choline-binding pocket, as demonstrated by X-ray crystallography . Kinetic studies reveal that residues like Leu-419 (ChoKα1) and Phe-352 (ChoKβ) influence inhibitor sensitivity due to differences in binding groove plasticity. ChoKα isoforms exhibit significantly lower IC50 values (e.g., 0.66 μM for HChoK α1) compared to ChoKβ, attributed to these structural variations .

Q. What experimental assays are recommended to validate ChoKα inhibitor-3 activity in cancer cell models?

Use a combination of:

  • Kinetic assays : Measure choline/ethanolamine kinase activity in cell lysates to confirm target inhibition .
  • Apoptosis assays : Quantify caspase-3/7 activation or Annexin V staining to assess pro-apoptotic effects .
  • Cellular proliferation assays : Employ MTT or clonogenic survival tests in tumor-derived cell lines (e.g., breast or lung cancer models) .

Q. How do substrate affinity differences between ChoKα and ChoKβ isoforms impact inhibitor efficacy?

ChoKα1 exhibits dual choline/ethanolamine kinase activity in vivo, while ChoKβ primarily acts as an ethanolamine kinase. This metabolic divergence necessitates cell-based assays (e.g., lipidomic profiling) to evaluate inhibitor effects on phosphatidylcholine biosynthesis, a pathway critical for cancer cell proliferation .

Advanced Research Questions

Q. How can researchers resolve contradictions in ChoKα inhibitor-3 activity data between cell-free and whole-cell systems?

Discrepancies often arise from differences in isoform expression levels, intracellular ATP concentrations, or compensatory lipid metabolism pathways. Mitigate this by:

  • Performing isoform-specific siRNA knockdowns to isolate inhibitor effects .
  • Using radiolabeled choline uptake assays to quantify substrate phosphorylation in intact cells .
  • Validating findings with structural analogs to confirm target-specific mechanisms .

Q. What strategies optimize ChoKα inhibitor-3 specificity in vivo while minimizing off-target effects?

  • Pharmacophore modeling : Leverage X-ray structures of ChoKα-inhibitor complexes to refine compound design .
  • Metabolic profiling : Monitor off-target impacts on lipid pathways (e.g., phosphatidylethanolamine levels) via LC-MS .
  • In vivo efficacy studies : Use xenograft models with tumor biopsies to correlate ChoKα inhibition with apoptosis markers and tumor regression .

Q. How should researchers design experiments to assess the dual choline/ethanolamine kinase inhibition by ChoKα isoforms?

  • Dose-response assays : Compare inhibitor effects on choline vs. ethanolamine phosphorylation using purified isoforms .
  • Molecular dynamics simulations : Map inhibitor interactions with both substrate-binding pockets to predict dual activity .
  • Kinetic competition assays : Introduce excess substrates (choline/ethanolamine) to determine competitive inhibition patterns .

Methodological Considerations

  • Data Interpretation : Account for ChoKβ’s residual phosphorylation activity in cellular models, which may mask inhibitor efficacy .
  • Experimental Controls : Include HC-3 (a known ChoK inhibitor) as a positive control in kinetic studies .
  • Ethical Frameworks : Align preclinical studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.